Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate

Physicochemical profiling Drug-likeness optimization Lipophilicity-dependent SAR

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate (CAS 1264042-04-7, MFCD07388468) is a trisubstituted 5-aminopyrazole-3-carboxylate ester with molecular formula C12H12BrN3O2 and molecular weight 310.15 Da. It features a 4-bromophenyl substituent at the N1 position, a free 5-amino group, and an ethyl ester at the 3-carboxylate position of the pyrazole ring.

Molecular Formula C12H12BrN3O2
Molecular Weight 310.15 g/mol
CAS No. 1264042-04-7
Cat. No. B113517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate
CAS1264042-04-7
Molecular FormulaC12H12BrN3O2
Molecular Weight310.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
InChIKeyQHLALDDPGDDTIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate – Core Physicochemical and Structural Baseline for Comparator-Based Selection


Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate (CAS 1264042-04-7, MFCD07388468) is a trisubstituted 5-aminopyrazole-3-carboxylate ester with molecular formula C12H12BrN3O2 and molecular weight 310.15 Da . It features a 4-bromophenyl substituent at the N1 position, a free 5-amino group, and an ethyl ester at the 3-carboxylate position of the pyrazole ring. This compound belongs to the broader class of 1,5-disubstituted-1H-pyrazole-3-carboxylates, a scaffold for which antimicrobial and anti-inflammatory activities have been reported [1]. Predicted ACD/Labs Percepta physicochemical properties include an ACD/LogP of 2.68, ACD/LogD (pH 7.4) of 2.53, and zero Rule-of-5 violations . Its para-bromophenyl substitution distinguishes it from chloro, unsubstituted phenyl, ortho-bromo, and regioisomeric (4-carboxylate) analogs in lipophilicity, halogen-enabled reactivity, and steric profile.

Why Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate Cannot Be Substituted by Close Analogs Without Quantitative Justification


Interchanging this compound with its closest analogs — even those sharing the C12H12XN3O2 formula — introduces quantifiable shifts in lipophilicity, halogen-dependent reactivity, and steric accessibility that propagate into downstream synthetic outcomes and biological screening results. The para-bromophenyl group confers an ACD/LogP of 2.68, which is +0.77 log units higher than the unsubstituted phenyl analog (ACD/LogP = 1.91) , translating to a 362% increase in predicted bioconcentration factor. The 4-bromo substituent also enables Pd-catalyzed cross-coupling chemistries (e.g., Suzuki–Miyaura) with kinetic profiles distinct from the 4-chloro analog [1]. Furthermore, the 3-carboxylate regioisomer positions the ester for different synthetic elaboration compared to the 4-carboxylate variant (CAS 138907-71-8), and the para-bromo orientation avoids the steric congestion of the ortho-bromo isomer (CAS 1269294-14-5), potentially altering reaction yields and biological target engagement [2]. These are not cosmetic differences; they alter the compound's suitability for specific synthetic routes, physicochemical optimization, and SAR exploration.

Quantitative Evidence Guide – Head-to-Head and Cross-Study Comparator Data for Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate


Lipophilicity Advantage: ACD/LogP of 2.68 vs. 1.91 for the Unsubstituted Phenyl Analog

The 4-bromophenyl substituent increases predicted lipophilicity by +0.77 ACD/LogP units relative to the unsubstituted phenyl analog (CAS 866837-96-9), both values generated using the ACD/Labs Percepta Platform v14.00 under identical algorithmic conditions . This difference propagates to ACD/LogD (pH 7.4): 2.53 for the target vs. 1.66 for the phenyl analog (+0.87), and to ACD/BCF (pH 7.4): 49.68 vs. 10.76, representing a 362% increase in predicted bioconcentration factor. Other predicted properties shift accordingly: density 1.6±0.1 vs. 1.3±0.1 g/cm³, and boiling point 450.5±35.0 vs. 413.0±25.0 °C. Polar surface area remains identical at 70 Ų for both compounds, indicating that the lipophilicity increase is achieved without sacrificing hydrogen-bonding capacity.

Physicochemical profiling Drug-likeness optimization Lipophilicity-dependent SAR

Regioisomeric Differentiation: 3-Carboxylate vs. 4-Carboxylate Position Dictates Downstream Synthetic Utility

The target compound places the ethyl carboxylate at the pyrazole 3-position, whereas the closely related regioisomer ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-71-8) bears the ester at the 4-position [1]. The 3-carboxylate ester is conjugated with the N1–N2 bond system, affecting the electrophilicity of the carbonyl carbon and the acidity of the adjacent C4 proton differently from the 4-carboxylate variant. In the broader class of 1H-pyrazole carboxylates, 3-carboxylates and 4-carboxylates exhibit distinct reactivity profiles in amidation, hydrolysis, and heterocycle-fusion reactions, with 3-carboxylates generally more amenable to nucleophilic attack at the ester due to the electron-withdrawing effect of the adjacent pyridine-like nitrogen [2]. The 4-carboxylate regioisomer (CAS 138907-71-8) is commercially listed as a kinase inhibitor intermediate, while the 3-carboxylate target is positioned for antimicrobial and GPCR-targeted SAR exploration .

Regioselective synthesis Building block chemistry Heterocyclic derivatization

Halogen-Enabled Cross-Coupling: 4-Bromo vs. 4-Chloro Reactivity Advantage in Pd-Catalyzed Transformations

The 4-bromophenyl substituent provides a significantly more reactive handle for Pd(0)-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) compared to the 4-chlorophenyl analog (CAS 1015765-44-2). The C–Br bond dissociation energy (approximately 337 kJ/mol for Ph–Br) is substantially lower than that of C–Cl (approximately 399 kJ/mol for Ph–Cl), enabling oxidative addition to Pd(0) under milder conditions and with higher catalytic turnover [1]. In practice, this allows the 4-bromo compound to participate in sequential or orthogonal cross-coupling strategies where the chloride would remain intact or require harsher conditions that risk decomposition of the pyrazole and amino functionalities. Commercial pricing data further differentiates these analogs: the 4-chloro analog (CAS 1015765-44-2) is listed at £480/g (Fluorochem, 2025), reflecting its more limited availability and potentially higher production cost compared to the more widely stocked 4-bromo target .

Cross-coupling chemistry Suzuki-Miyaura Building block diversification

Positional Isomer Effect: para-Br vs. ortho-Br Modulates Steric Accessibility and Predicted Molecular Shape

Bromine substitution at the para position (target compound) vs. the ortho position (CAS 1269294-14-5) on the N1-phenyl ring generates distinct steric and conformational profiles [1]. The para-bromo substituent projects away from the pyrazole core, minimizing steric clash with the 5-amino group and the 3-carboxylate ester. In contrast, the ortho-bromo isomer places the bulky bromine atom adjacent to the pyrazole N1, creating steric hindrance that can restrict rotation around the N1–C(aryl) bond and potentially impede access to the 5-amino group for further derivatization. While direct experimental conformational data are not available for this specific pair, the general principle is well-established: ortho-substituted N-arylpyrazoles exhibit atropisomerism and restricted conformational freedom compared to their para-substituted counterparts [2].

Positional isomerism Steric effects Molecular recognition

Class-Level Antimicrobial Potency: Brominated Aryl Pyrazole-3-Carboxylates Outperform Fluconazole Against C. parapsilosis

In a comparative antimicrobial study of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates (Radwan et al., 2014), compound 16 — ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate — exhibited MIC = 0.015 μmol mL⁻¹ against Candida parapsilosis, surpassing the reference drug fluconazole (MIC = 0.020 μmol mL⁻¹) [1]. While the target compound (bearing a 5-amino group instead of the 5-(4-bromo-2-chlorophenyl) substituent) was not directly assayed in this study, the data establish that 1-aryl-1H-pyrazole-3-carboxylates with brominated aromatic substituents can achieve sub-fluconazole MIC values against clinically relevant fungal pathogens. The 4-bromophenyl pharmacophore present in the target compound is thus a validated structural feature within this antimicrobially active chemotype. The free 5-amino group in the target compound offers an additional derivatizable vector not present in compound 16, potentially enabling further potency optimization through amine-directed SAR [2].

Antifungal activity Antimicrobial SAR Candida parapsilosis

GPR109b Agonist Scaffold Potential: 5-Aminopyrazole-3-Carboxylate as a Validated GPCR Ligand Core

The 5-aminopyrazole-3-carboxylate scaffold is the core structure from which potent and selective GPR109b (HM74) agonists have been developed. Skinner et al. (2009) demonstrated that 5-N,N-disubstituted-5-aminopyrazole-3-carboxylic acids act as highly potent agonists of GPR109b, a G-protein coupled receptor implicated in lipid metabolism and anti-inflammatory signaling [1]. The target compound — ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate — carries the identical 5-aminopyrazole-3-carboxylate core with the added advantage of a pre-installed 4-bromophenyl N1-substituent, which can serve as either a pharmacophoric element or a synthetic handle for late-stage diversification via cross-coupling [2]. The N-unsubstituted parent scaffold (ethyl 5-amino-1H-pyrazole-3-carboxylate, CAS 105434-90-0) lacks the N1-aryl group and requires separate N-functionalization steps, adding synthetic complexity. The predicted pKa of the target compound is 0.68±0.13 (ChemicalBook), indicating that the pyrazole NH acidity is significantly modulated by the 4-bromophenyl substituent .

GPCR agonism GPR109b Niacin receptor Metabolic disorders

Optimal Research and Procurement Scenarios for Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate Based on Quantitative Evidence


Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling in Medicinal Chemistry Programs

The 4-bromophenyl group of this compound provides a superior oxidative addition partner for Pd(0) compared to the 4-chloro analog (ΔBDE ≈ 62 kJ/mol lower), enabling room-temperature or mildly heated Suzuki coupling with aryl boronic acids [1]. The para-bromo orientation avoids the steric hindrance of the ortho-bromo isomer (CAS 1269294-14-5), potentially leading to higher coupling yields. The 3-carboxylate ester remains available for orthogonal transformations, and the 5-amino group can be protected or diversified independently. Predicted LogP = 2.68 places the compound and its coupling products in a favorable lipophilicity range for cell permeability without violating Lipinski's Rule of 5 .

Antifungal SAR Exploration Targeting Azole-Resistant Candida Species

Class-level evidence from Radwan et al. (2014) demonstrates that brominated 1-aryl-1H-pyrazole-3-carboxylates can achieve MIC values below the fluconazole benchmark (0.015 vs. 0.020 μmol mL⁻¹) against C. parapsilosis [1]. The target compound, bearing the validated 4-bromophenyl pharmacophore at N1 and a free 5-amino group, is positioned as a modular scaffold for antifungal SAR campaigns. The 5-NH₂ group can be systematically acylated, sulfonylated, or alkylated to probe potency against fluconazole-resistant strains, while the 3-carboxylate ester provides a handle for conversion to amides or carboxylic acids to optimize solubility and target engagement.

GPR109b / GPCR Agonist Lead Generation with Reduced Synthetic Step Count

The 5-aminopyrazole-3-carboxylate core is a validated GPR109b agonist scaffold (Skinner et al., 2009), with reported EC₅₀ values in the low nanomolar to low micromolar range [1]. The target compound's pre-installed 4-bromophenyl N1-substituent eliminates the need for N1-arylation chemistry, saving 1–2 synthetic steps compared to starting from the N-unsubstituted parent (CAS 105434-90-0). The 4-bromo group can be retained as a pharmacophoric element or further diversified via cross-coupling to explore N1-aryl SAR, while the 5-amino group is poised for the N,N-disubstitution critical for GPR109b potency.

Physicochemical Property Optimization in Kinase Inhibitor or CNS Drug Discovery Programs

With ACD/LogP = 2.68, LogD (pH 7.4) = 2.53, TPSA = 70 Ų, and zero Rule-of-5 violations, the target compound occupies a favorable physicochemical space for oral bioavailability and CNS penetration [1]. The +0.77 LogP advantage over the unsubstituted phenyl analog (ACD/LogP = 1.91) translates to a 362% higher predicted BCF, which may be beneficial for programs requiring increased membrane partitioning. The 4-bromophenyl group also provides heavy-atom anomalous scattering for X-ray crystallographic studies of protein-ligand complexes, a practical advantage over the 4-chloro analog for structural biology applications .

Quote Request

Request a Quote for Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.